![molecular formula C12H18O4 B13699377 Bicyclo[2.2.2]octane-2,5-dicarboxylic acid, dimethyl ester CAS No. 25225-85-8](/img/structure/B13699377.png)
Bicyclo[2.2.2]octane-2,5-dicarboxylic acid, dimethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl bicyclo[222]octane-2,5-dicarboxylate is a chemical compound with the molecular formula C12H18O4 It is a derivative of bicyclo[222]octane, a bicyclic hydrocarbon, and contains two ester functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Dimethyl bicyclo[2.2.2]octane-2,5-dicarboxylate can be synthesized through several methods. One common approach involves the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. The ester groups can be introduced through esterification reactions using appropriate alcohols and carboxylic acids under acidic or basic conditions .
Industrial Production Methods
Industrial production of dimethyl bicyclo[2.2.2]octane-2,5-dicarboxylate typically involves large-scale Diels-Alder reactions followed by purification processes such as distillation or recrystallization. The reaction conditions are optimized to maximize yield and purity, often involving catalysts and controlled temperatures .
Análisis De Reacciones Químicas
Types of Reactions
Dimethyl bicyclo[2.2.2]octane-2,5-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace ester groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Bicyclo[2.2.2]octane-2,5-dicarboxylic acid.
Reduction: Bicyclo[2.2.2]octane-2,5-dimethanol.
Substitution: Various substituted bicyclo[2.2.2]octane derivatives.
Aplicaciones Científicas De Investigación
Dimethyl bicyclo[2.2.2]octane-2,5-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential as a scaffold in drug design and development.
Medicine: Explored for its potential therapeutic properties and as a component in drug delivery systems.
Industry: Utilized in the production of polymers and advanced materials.
Mecanismo De Acción
The mechanism of action of dimethyl bicyclo[2.2.2]octane-2,5-dicarboxylate depends on its specific application. In drug design, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bicyclic structure provides rigidity and stability, which can enhance binding affinity and selectivity .
Comparación Con Compuestos Similares
Similar Compounds
Dimethyl bicyclo[2.2.2]octane-1,4-dicarboxylate: Similar structure but different positioning of ester groups.
Bicyclo[2.2.2]octane-1,4-dicarboxylic acid: Lacks ester groups, contains carboxylic acids instead.
Bicyclo[2.2.2]octane-2,5-dicarboxylic acid: Similar structure but with carboxylic acids instead of esters.
Uniqueness
Dimethyl bicyclo[2.2.2]octane-2,5-dicarboxylate is unique due to its specific ester positioning, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for targeted applications in synthesis and research .
Propiedades
Número CAS |
25225-85-8 |
|---|---|
Fórmula molecular |
C12H18O4 |
Peso molecular |
226.27 g/mol |
Nombre IUPAC |
dimethyl bicyclo[2.2.2]octane-2,5-dicarboxylate |
InChI |
InChI=1S/C12H18O4/c1-15-11(13)9-5-8-4-3-7(9)6-10(8)12(14)16-2/h7-10H,3-6H2,1-2H3 |
Clave InChI |
VIHQCQCJHNQRNB-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1CC2CCC1CC2C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


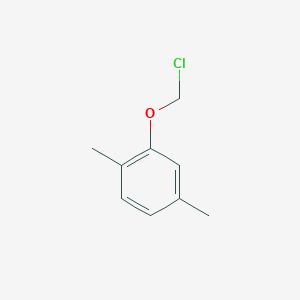
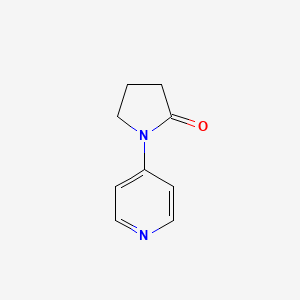
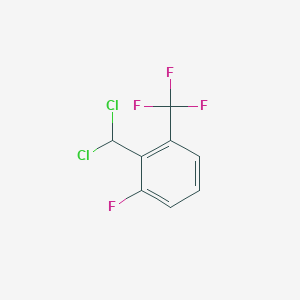
![6-Chloro-1-(cyclopropylmethyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13699324.png)
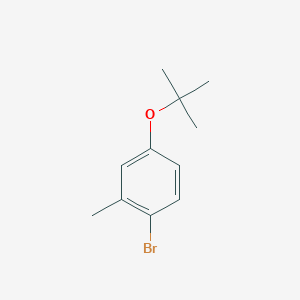

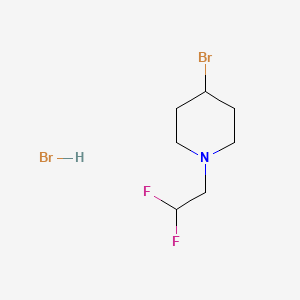
![3-[[(1-Hydroxycyclopropyl)methyl]amino]propanenitrile](/img/structure/B13699356.png)
![3,4-Dimethyl-N-(4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide](/img/structure/B13699361.png)
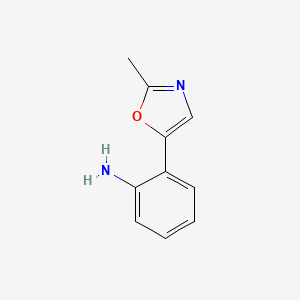
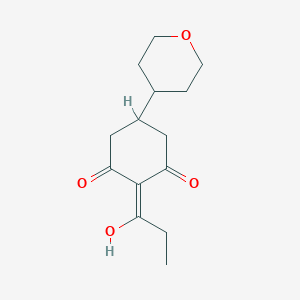
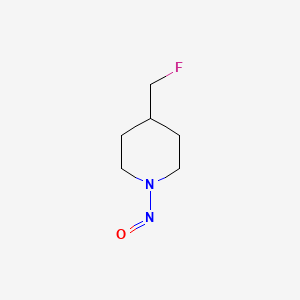
![3-[3-(Cyclohexylmethoxy)phenyl]-3-hydroxypropanenitrile](/img/structure/B13699376.png)
![7-Fluoro-2,3-dihydrobenzo[b][1,4]dioxine-6-carbonitrile](/img/structure/B13699382.png)
